2-((1-Phenylethoxy)carbonyl)benzoic acid

Catalog No.
S8079317
CAS No.
17470-31-4
M.F
C16H14O4
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((1-Phenylethoxy)carbonyl)benzoic acid

CAS Number

17470-31-4

Product Name

2-((1-Phenylethoxy)carbonyl)benzoic acid

IUPAC Name

2-(1-phenylethoxycarbonyl)benzoic acid

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C16H14O4/c1-11(12-7-3-2-4-8-12)20-16(19)14-10-6-5-9-13(14)15(17)18/h2-11H,1H3,(H,17,18)

InChI Key

HWQNOBIACRMODQ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2C(=O)O

2-((1-Phenylethoxy)carbonyl)benzoic acid, with the chemical formula C16H14O4 and a molecular weight of 270.28 g/mol, is a substituted benzoic acid derivative. It features a phenylethoxycarbonyl group attached to the benzene ring, making it structurally unique among benzoic acid derivatives. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .

The reactivity of 2-((1-Phenylethoxy)carbonyl)benzoic acid can be attributed to its carboxylic acid functional group, which can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it can lose carbon dioxide.
  • Nucleophilic Substitution: The carbonyl carbon is susceptible to nucleophilic attack, leading to various substitution reactions.

These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with enhanced properties .

The synthesis of 2-((1-Phenylethoxy)carbonyl)benzoic acid typically involves several steps:

  • Formation of the Phenylethoxy Group: This can be achieved through the reaction of phenol with an appropriate alkyl halide.
  • Carbonylation: The introduction of the carbonyl group can be performed using reagents like phosgene or other carbonylating agents.
  • Carboxylation: Finally, the carboxylic acid functionality can be introduced using standard carboxylation techniques.

Interaction studies involving 2-((1-Phenylethoxy)carbonyl)benzoic acid may focus on its binding affinity with biological targets or its reactivity with other chemical entities. Such studies are crucial for understanding its potential pharmacological effects and interactions within biological systems. Investigating these interactions can provide insights into its mechanism of action and help identify suitable therapeutic applications .

Several compounds share structural similarities with 2-((1-Phenylethoxy)carbonyl)benzoic acid. Here are a few notable examples:

Compound NameStructureUnique Features
Benzoic AcidBenzoic AcidSimple aromatic carboxylic acid
Phenylacetic AcidPhenylacetic AcidContains an ethylene bridge
4-(Hydroxyphenyl)acetic Acid4-(Hydroxyphenyl)acetic AcidHydroxyl group enhances solubility

Uniqueness

The unique aspect of 2-((1-Phenylethoxy)carbonyl)benzoic acid lies in its phenylethoxycarbonyl group, which distinguishes it from simpler benzoic acids and enhances its potential reactivity and biological activity compared to related compounds. This structural complexity may lead to unique pharmacological profiles that warrant further investigation .

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

270.08920892 g/mol

Monoisotopic Mass

270.08920892 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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